molecular formula C7H9BrN2O2 B3038754 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid CAS No. 898054-60-9

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No. B3038754
CAS RN: 898054-60-9
M. Wt: 233.06 g/mol
InChI Key: KBDNPXBZZYBXDA-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is 1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a powder at room temperature . It has a molecular weight of 233.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the literature I retrieved.

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

The compound can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Therapeutic Potential

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-(4-bromo-1H-pyrazol-1-yl)butanoic acid” could potentially be used in the synthesis of these therapeutically beneficial compounds .

Synthesis of 1,4’-Bipyrazoles

The compound may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are known for their wide range of applications in medicinal chemistry and material science .

Synthesis of Biologically Active Compounds

“4-(4-bromo-1H-pyrazol-1-yl)butanoic acid” can also be used in the synthesis of various pharmaceutical and biologically active compounds . This includes inhibitors, which are substances that can slow down or stop a chemical reaction, making them useful in a variety of fields, including medicine and biochemistry .

Chemical Research

The compound is often used in chemical research due to its unique structure and reactivity . It can serve as a building block in the synthesis of more complex molecules .

Drug Development

Given its potential applications in the synthesis of biologically active compounds and therapeutic agents, “4-(4-bromo-1H-pyrazol-1-yl)butanoic acid” could play a significant role in drug development .

Safety and Hazards

The safety information available indicates that 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

The primary target of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolic breakdown of alcohol in the liver, leading to changes in alcohol metabolism in the body.

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDNPXBZZYBXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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